![molecular formula C19H19NOS B5886328 (4-methoxy-3-biphenylyl)[(5-methyl-2-thienyl)methyl]amine](/img/structure/B5886328.png)
(4-methoxy-3-biphenylyl)[(5-methyl-2-thienyl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-methoxy-3-biphenylyl)[(5-methyl-2-thienyl)methyl]amine, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key mediator of B-cell receptor signaling and plays a critical role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Wirkmechanismus
(4-methoxy-3-biphenylyl)[(5-methyl-2-thienyl)methyl]amine binds to the ATP-binding site of BTK and inhibits its kinase activity. This leads to inhibition of downstream signaling pathways, including the PI3K/AKT/mTOR pathway, which is critical for B-cell survival. Inhibition of BTK also leads to downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic proteins, leading to induction of apoptosis in B-cells.
Biochemical and Physiological Effects:
(4-methoxy-3-biphenylyl)[(5-methyl-2-thienyl)methyl]amine has been shown to selectively inhibit BTK in B-cells, with no significant effect on other kinases. This selectivity is important for minimizing off-target effects and reducing toxicity. (4-methoxy-3-biphenylyl)[(5-methyl-2-thienyl)methyl]amine has also been shown to penetrate the blood-brain barrier, suggesting potential for the treatment of central nervous system lymphomas. In terms of pharmacokinetics, (4-methoxy-3-biphenylyl)[(5-methyl-2-thienyl)methyl]amine has a half-life of around 6 hours and is metabolized primarily by CYP3A4.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (4-methoxy-3-biphenylyl)[(5-methyl-2-thienyl)methyl]amine is its high potency and selectivity for BTK, which allows for effective inhibition of B-cell receptor signaling and induction of apoptosis in B-cells. However, one limitation is its relatively low yield in synthesis, which may limit its availability for large-scale experiments. Another limitation is its short half-life, which may require frequent dosing in animal studies.
Zukünftige Richtungen
There are several potential future directions for research on (4-methoxy-3-biphenylyl)[(5-methyl-2-thienyl)methyl]amine. One area of interest is the development of combination therapies with other drugs, such as venetoclax and rituximab, to enhance anti-tumor activity. Another area of interest is the investigation of (4-methoxy-3-biphenylyl)[(5-methyl-2-thienyl)methyl]amine in other B-cell malignancies, such as Waldenström macroglobulinemia and mantle cell lymphoma. Additionally, there is potential for the development of (4-methoxy-3-biphenylyl)[(5-methyl-2-thienyl)methyl]amine as a therapeutic agent for autoimmune diseases, such as rheumatoid arthritis and lupus, which are also mediated by B-cell receptor signaling.
Synthesemethoden
The synthesis of (4-methoxy-3-biphenylyl)[(5-methyl-2-thienyl)methyl]amine involves several steps, starting with the reaction of 2-bromo-5-methylthiophene with magnesium to form the Grignard reagent, which is then reacted with 4-methoxybiphenyl-3-carboxaldehyde to form the corresponding alcohol. The alcohol is then treated with trifluoroacetic acid to form the corresponding trifluoroacetate, which is then reacted with N-methylpiperazine to form (4-methoxy-3-biphenylyl)[(5-methyl-2-thienyl)methyl]amine. The overall yield of the synthesis is around 20%.
Wissenschaftliche Forschungsanwendungen
(4-methoxy-3-biphenylyl)[(5-methyl-2-thienyl)methyl]amine has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that (4-methoxy-3-biphenylyl)[(5-methyl-2-thienyl)methyl]amine inhibits BTK with high potency and selectivity, leading to inhibition of B-cell receptor signaling and induction of apoptosis in B-cell lines. In vivo studies in mouse models of CLL and NHL have shown that (4-methoxy-3-biphenylyl)[(5-methyl-2-thienyl)methyl]amine inhibits tumor growth and prolongs survival. (4-methoxy-3-biphenylyl)[(5-methyl-2-thienyl)methyl]amine has also been shown to enhance the anti-tumor activity of other drugs, such as venetoclax and rituximab.
Eigenschaften
IUPAC Name |
2-methoxy-N-[(5-methylthiophen-2-yl)methyl]-5-phenylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NOS/c1-14-8-10-17(22-14)13-20-18-12-16(9-11-19(18)21-2)15-6-4-3-5-7-15/h3-12,20H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKRGAUFBNWONR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNC2=C(C=CC(=C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[(5-methylthiophen-2-yl)methyl]-5-phenylaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5886246.png)

![N-{5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B5886256.png)

![1-[4-(5-tert-butyl-1H-1,2,3-triazol-1-yl)phenyl]-4,4-dimethyl-1-penten-3-one](/img/structure/B5886264.png)

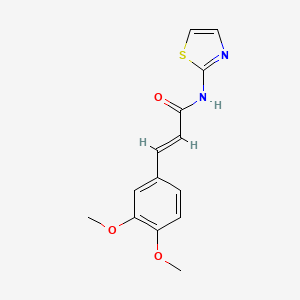
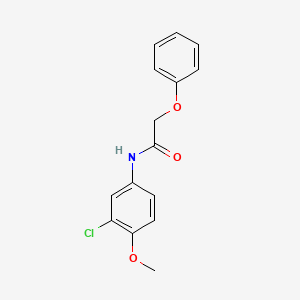
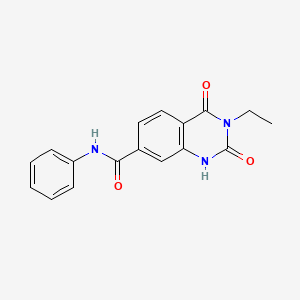
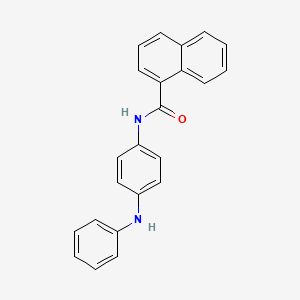
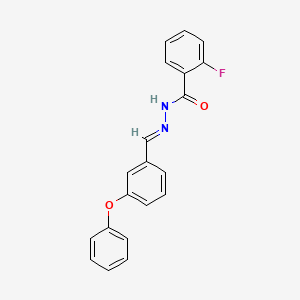

![1-propyl-N-[3-(trifluoromethyl)benzyl]-4-piperidinamine](/img/structure/B5886322.png)
